

Solubility of 2-Bromo-N-phenylacetamide in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-N-phenylacetamide

Cat. No.: B1210500

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This technical guide addresses the solubility of **2-Bromo-N-phenylacetamide** in organic solvents. Due to a lack of specific quantitative data in publicly accessible literature, this document focuses on providing a strong theoretical framework for solubility estimation, detailed experimental protocols for its determination, and a logical workflow for these procedures.

Introduction to 2-Bromo-N-phenylacetamide

2-Bromo-N-phenylacetamide (CAS No: 5326-87-4) is a chemical compound with the molecular formula C₈H₈BrNO.^{[1][2]} It is a solid at room temperature, appearing as a white to light yellow or light orange powder or crystal.^{[3][4]} Its melting point is reported to be in the range of 132-137 °C.^{[1][2][3][4]} Understanding the solubility of this compound is crucial for its application in synthesis, purification, formulation, and various research and development activities.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for **2-Bromo-N-phenylacetamide** in a range of organic solvents. However, the solubility of its parent compound, N-phenylacetamide (acetanilide), is well-documented. Acetanilide is slightly soluble in cold water but is soluble in hot water and a variety of organic solvents, including methanol, ethanol, ether, chloroform, acetone, glycerol, and

benzene.^[5] Similarly, 2-phenylacetamide is known to be soluble in organic solvents like ethanol, dimethyl sulfoxide (DMSO), and chloroform, while having limited solubility in water.^[6]

Based on these related compounds and the principle of "like dissolves like," a qualitative estimation of the solubility of **2-Bromo-N-phenylacetamide** can be made. The presence of the polar amide group and the relatively nonpolar bromophenyl group suggests it will be most soluble in polar aprotic and polar protic organic solvents.

Table 1: Estimated Qualitative Solubility of **2-Bromo-N-phenylacetamide**

Solvent Class	Example Solvents	Expected Qualitative Solubility	Rationale
Polar Protic	Methanol, Ethanol	Soluble	Capable of hydrogen bonding with the amide group.
Polar Aprotic	Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)	Soluble	Good dipole-dipole interactions with the solute.
Nonpolar Aromatic	Toluene, Benzene	Moderately Soluble	Pi-stacking interactions with the phenyl ring can promote solubility.
Halogenated	Dichloromethane, Chloroform	Soluble	Favorable dipole-dipole interactions.
Nonpolar Aliphatic	Hexane, Cyclohexane	Sparingly Soluble to Insoluble	Lacks favorable interactions with the polar amide group.

Experimental Protocol for Solubility Determination

To obtain precise quantitative data, the following experimental protocol, based on the static equilibrium method, is recommended. This method involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Materials and Equipment:

- **2-Bromo-N-phenylacetamide** (high purity)
- Analytical grade organic solvents
- Analytical balance (± 0.1 mg)
- Vials with Teflon-lined screw caps
- Constant temperature orbital shaker or water bath
- Calibrated thermometer
- Syringes and syringe filters (0.45 μ m, solvent-compatible)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

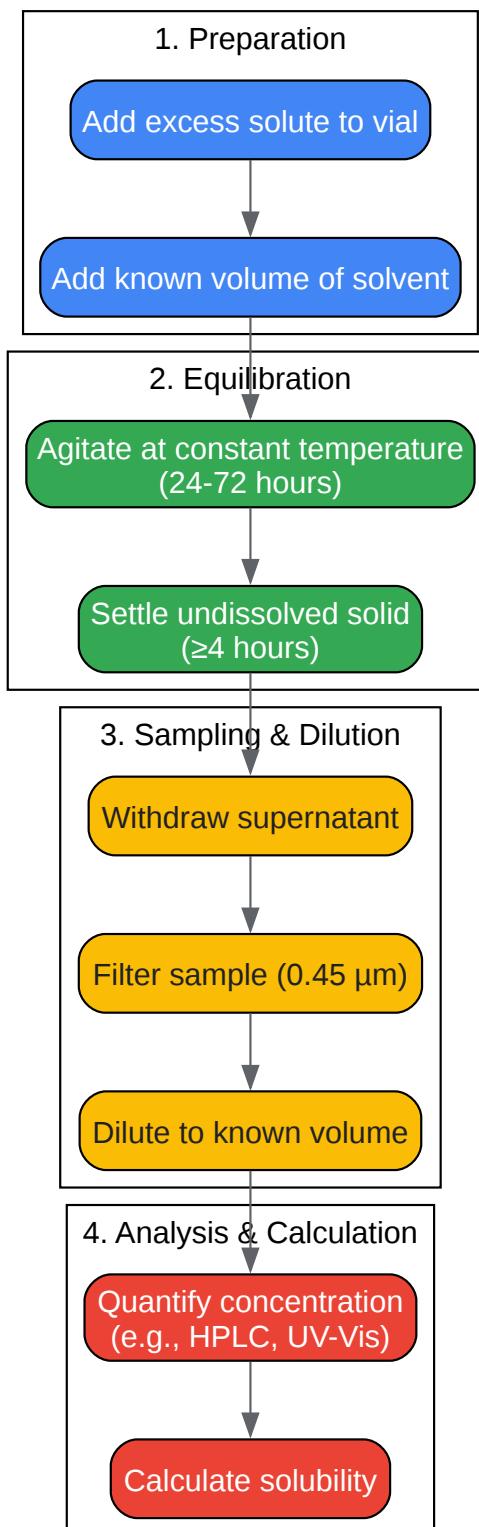
- Preparation of Saturated Solution:
 - Add an excess amount of **2-Bromo-N-phenylacetamide** to a series of vials. The presence of undissolved solid is essential to ensure saturation.
 - Accurately add a known volume or mass of the desired solvent to each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).
 - Allow the mixtures to equilibrate for a sufficient period (typically 24 to 72 hours) with continuous agitation to ensure the solution reaches saturation.

- Sample Collection and Preparation:
 - After equilibration, cease agitation and allow the vials to rest in the temperature bath for at least 4 hours to allow the excess solid to settle.
 - Carefully withdraw a sample of the clear supernatant using a pre-warmed syringe to avoid premature crystallization.
 - Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.
 - Dilute the filtered sample with the same solvent to a concentration within the analytical instrument's linear range.
- Quantitative Analysis:
 - Prepare a series of standard solutions of **2-Bromo-N-phenylacetamide** with known concentrations.
 - Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.
 - Analyze the diluted sample solution under the same conditions and determine its concentration from the calibration curve.
- Calculation of Solubility:
 - Calculate the original concentration in the saturated solution, accounting for the dilution factor.
 - Express the solubility in desired units, such as mg/mL, g/L, or molarity (mol/L).

Visualizations

The logical workflow for determining the solubility of **2-Bromo-N-phenylacetamide** is depicted in the following diagram.

Solubility Determination Workflow

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Caption: A flowchart of the experimental workflow for solubility determination.

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